molecular formula C20H20N2OS B2925193 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392246-65-0

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2925193
CAS No.: 392246-65-0
M. Wt: 336.45
InChI Key: UKDDRDIDLHSOSU-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 1,3-thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and a 3,4-dimethylbenzamide moiety at the 2-position . This compound has garnered attention for its role as a mitotic pathway inhibitor, specifically targeting the Hec1/Nek2 interaction, which is critical for spindle pole integrity during cell division.

The structural uniqueness of the target compound lies in its dual dimethyl substitution pattern on both aromatic rings. The 2,4-dimethylphenyl group on the thiazole ring and the 3,4-dimethylbenzamide moiety contribute to steric and electronic effects that likely influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-12-5-8-17(15(4)9-12)18-11-24-20(21-18)22-19(23)16-7-6-13(2)14(3)10-16/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDRDIDLHSOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

A compound with similar structure has been shown to have high gi absorption and is a cyp1a2 inhibitor. These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm this.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unknown.

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a synthetic compound featuring a thiazole ring and a benzamide group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC20H20N2OS
Molecular Weight348.45 g/mol
Physical StateSolid at room temperature

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking due to its structural characteristics. This mode of action is common among thiazole derivatives which often exhibit biological activity by modulating enzyme functions or receptor interactions.

Anticancer Potential

Several benzamide derivatives have been investigated for their anticancer properties. The presence of a thiazole ring may enhance the ability of this compound to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds structurally similar to this compound have shown promise in inhibiting key signaling pathways in cancer cells .

Case Studies

  • Antitumor Activity : A study explored the effects of thiazole-containing benzamides on cancer cell lines and reported significant inhibition of cell proliferation in vitro. The study suggested that these compounds could serve as lead compounds for further drug development targeting specific cancers .
  • Neuroprotective Effects : Another investigation into related compounds indicated potential neuroprotective effects against oxidative stress in neuronal cells. This suggests that this compound might also be explored for neurological applications .

Research Applications

The compound's unique structure positions it as a valuable candidate for various applications:

  • Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further pharmacological studies.
  • Chemical Synthesis : It can be utilized as a building block in synthesizing more complex organic molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzamide-Thiazole Family

N-(4-Phenyl-1,3-thiazol-2-yl)benzamides (5a–o)

A series of N-(4-phenyl-1,3-thiazol-2-yl)benzamides synthesized by Fatima et al. () shares the thiazole-benzamide scaffold but lacks the dimethyl substitutions. Key findings:

  • Compound 5c (4-chlorobenzamide derivative) and 5n (3-trifluoromethylbenzamide derivative) exhibited potent anti-inflammatory activity in the carrageenan-induced rat paw edema model.
  • The absence of dimethyl groups in these compounds suggests that electron-withdrawing substituents (e.g., Cl, CF₃) enhance anti-inflammatory efficacy, whereas the target compound’s dimethyl groups may favor anticancer activity through hydrophobic interactions .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

This analogue () replaces the dimethyl groups with chlorine atoms. Chlorine’s electron-withdrawing nature increases lipophilicity and metabolic resistance, which are advantageous for pharmacokinetics but may reduce specificity for mitotic targets compared to the target compound’s dimethyl motif .

Heterocyclic Variations

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (7)

This compound () features a thiazole-5-carboxamide group instead of a benzamide. However, the absence of aromatic dimethyl substituents limits its steric bulk, which may explain differences in target selectivity compared to the dimethyl-rich target compound .

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Replacing the thiazole with a thiadiazole ring () alters the heterocyclic core’s electronic properties. Thiadiazoles are more electron-deficient, which could enhance interactions with polar residues in enzyme active sites. However, the target compound’s thiazole core may offer better conformational flexibility for binding to Hec1/Nek2 .

Spectroscopic Signatures

  • IR Spectroscopy : The target compound’s benzamide C=O stretch (~1660–1682 cm⁻¹) aligns with similar derivatives (e.g., hydrazinecarbothioamides in ). The absence of S–H bands (~2500–2600 cm⁻¹) confirms the thione tautomer, consistent with triazole-thiones in .
  • NMR : The 3,4-dimethylbenzamide protons would resonate as distinct singlets in the aromatic region (δ 6.8–7.5 ppm), differing from chloro- or trifluoromethyl-substituted analogues, which show downfield shifts due to electron-withdrawing effects .

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